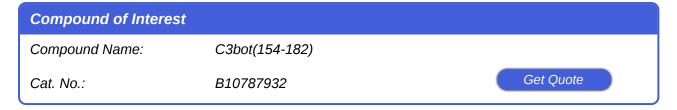




Application Notes and Protocols: C3bot(154-182) for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C3bot(154-182) is a 29-amino acid peptide fragment derived from the C3 exoenzyme of Clostridium botulinum. Unlike the full-length C3bot protein, which acts as an ADP-ribosyltransferase, the C3bot(154-182) fragment exerts its biological effects through a non-enzymatic mechanism. It functions as a potent and selective inhibitor of the RhoA GTPase.[1] [2] RhoA is a key regulator of the actin cytoskeleton, and its inhibition by C3bot(154-182) leads to enhanced axonal growth, dendritic branching, and functional recovery in models of neuronal injury.[3][4][5] This makes C3bot(154-182) a valuable tool for neuroscience research and a potential therapeutic agent for promoting neuroregeneration. These application notes provide detailed protocols for the preparation and use of C3bot(154-182) in cell culture experiments.

Mechanism of Action

C3bot(154-182) selectively inhibits the activity of RhoA, a member of the Rho family of small GTPases. Rho proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, RhoA initiates a signaling cascade that leads to the assembly of actin stress fibers and focal adhesions, thereby regulating cell shape, motility, and neurite outgrowth. C3bot(154-182) is thought to interfere with the function of RhoA, leading to a reduction in the levels of active, GTP-bound RhoA.[2] This disruption of RhoA signaling results in the reorganization of the actin cytoskeleton, promoting processes such as neurite extension and branching in neuronal cells.[1][4] Notably, the C3bot(154-182)

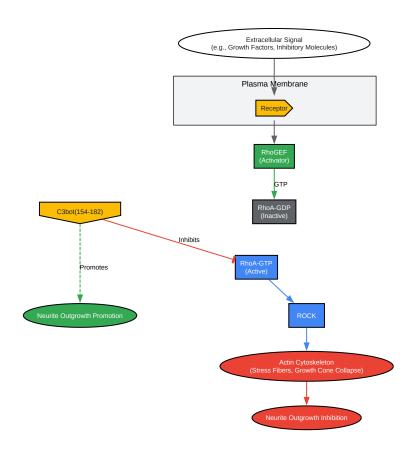




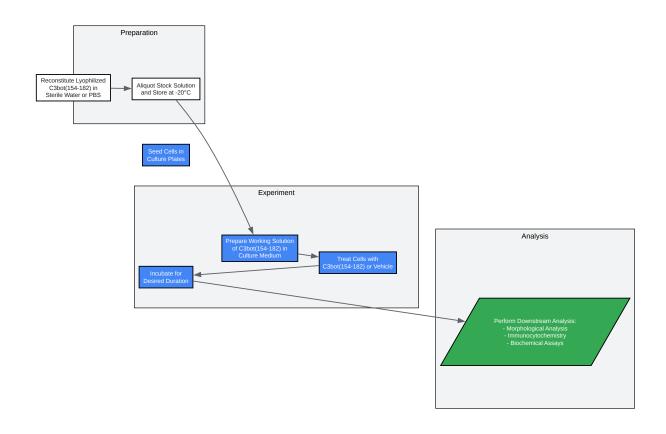


peptide appears to selectively act on neurons, in contrast to the full-length C3 exoenzyme, which also affects glial cells.[3][6]









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